N-(2-hydroxy-4-nitrophenyl)benzamide
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Overview
Description
N-(2-hydroxy-4-nitrophenyl)benzamide is a chemical compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in various fields, including medicine, biology, and industry. This compound is characterized by the presence of a benzamide group attached to a 2-hydroxy-4-nitrophenyl moiety, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-4-nitrophenyl)benzamide typically involves the condensation of 2-hydroxy-4-nitroaniline with benzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can minimize human error and improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-4-nitrophenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Ethers or esters.
Scientific Research Applications
N-(2-hydroxy-4-nitrophenyl)benzamide has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits antimicrobial properties and is used in studies related to bacterial inhibition.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-hydroxy-4-nitrophenyl)benzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls or interfere with essential enzymatic processes within the bacteria. The nitro group in the compound can undergo reduction to form reactive intermediates that can damage bacterial DNA or proteins, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxy-5-nitrophenyl)benzamide
- N-(2-hydroxy-3-nitrophenyl)benzamide
- N-(2-hydroxy-4-nitrophenyl)phenylacetamide
Uniqueness
N-(2-hydroxy-4-nitrophenyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications, making it a valuable compound for targeted research and industrial uses .
Properties
CAS No. |
38880-89-6 |
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Molecular Formula |
C13H10N2O4 |
Molecular Weight |
258.23 g/mol |
IUPAC Name |
N-(2-hydroxy-4-nitrophenyl)benzamide |
InChI |
InChI=1S/C13H10N2O4/c16-12-8-10(15(18)19)6-7-11(12)14-13(17)9-4-2-1-3-5-9/h1-8,16H,(H,14,17) |
InChI Key |
UXCBYNIQABJIOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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